2-Amino-N-(3-methylbutyl)benzamide

Description

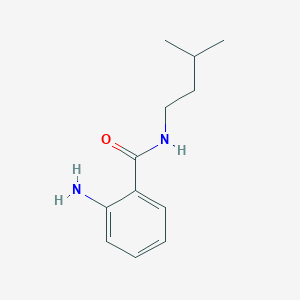

2-Amino-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a 2-aminobenzoyl core substituted with a branched 3-methylbutyl group at the amide nitrogen. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to aryl-substituted analogs, which may influence solubility, bioavailability, and interaction with biological targets .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-amino-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |

InChI Key |

ODHDVQYWVBFZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methylbutyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the reaction between 2-nitro-3-methylbenzoic acid and methylamine under controlled conditions can yield 2-amino-3-methylbenzoic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitrobenzamides.

Reduction: Aminobenzamides.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-Amino-N-(3-methylbutyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Substituent-Driven Variations in Physical Properties

The alkyl or aryl group attached to the benzamide nitrogen significantly impacts melting points, yields, and spectral characteristics:

*Calculated based on formula C₁₂H₁₈N₂O.

Key Observations :

- Aromatic substituents (e.g., p-tolyl, methoxyphenyl) generally result in higher molecular weights and distinct melting points compared to alkyl chains. For example, 2-Amino-N-(4′-methoxyphenyl)benzamide has a broad melting range (118–168°C), likely due to crystalline packing variations .

- Alkyl substituents, such as 3-methylbutyl, increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with polar groups like 2-aminoethyl, which improve hydrogen-bonding capacity .

Structural and Functional Implications

- Steric Effects : The 3-methylbutyl group introduces steric hindrance, which may limit interactions with planar binding sites (e.g., enzyme active sites) compared to flat aryl groups .

- Biological Relevance: While highlights benzamides with thrombin inhibitory activity, the 3-methylbutyl variant’s biological profile remains unexplored.

Spectral Data and Characterization

- 1H-NMR: Aromatic protons in 2-aminobenzamides typically resonate at δ 6.5–8.0 ppm. Alkyl substituents (e.g., 3-methylbutyl) show signals for methyl (δ 0.8–1.5 ppm) and methylene groups (δ 1.2–2.5 ppm) .

- MS : Molecular ion peaks align with calculated weights (e.g., m/z 272 for methoxyphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.